6-bromo-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6-bromo-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound characterized by its bromine, nitro, and benzoxazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common approach is the reaction of 3-methyl-4-nitrophenol with bromine in the presence of a suitable catalyst, followed by cyclization with a benzoxazine precursor.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzoxazines or phenols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound includes its use as a probe in biochemical studies. It can interact with specific enzymes or receptors, aiding in the understanding of biological processes.
Medicine: In the medical field, derivatives of this compound are explored for their pharmacological properties. They may exhibit antiviral, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 6-bromo-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group, in particular, can undergo reduction to form reactive intermediates that participate in biological processes.
Comparison with Similar Compounds
2-Bromo-4-methyl-6-nitrophenol
2-Bromo-4-nitrophenol
6-Bromo-2-(4-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Properties
IUPAC Name |
6-bromo-2-(3-methyl-4-nitrophenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O4/c1-8-6-9(2-5-13(8)18(20)21)14-17-12-4-3-10(16)7-11(12)15(19)22-14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVAOODQHFAZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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